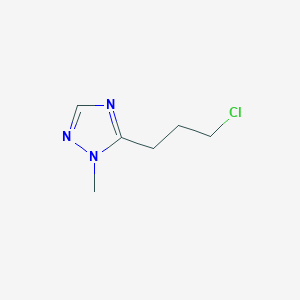

5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole

描述

属性

分子式 |

C6H10ClN3 |

|---|---|

分子量 |

159.62 g/mol |

IUPAC 名称 |

5-(3-chloropropyl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C6H10ClN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |

InChI 键 |

IBGAOBHJJVXQEB-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=NC=N1)CCCCl |

产品来源 |

United States |

准备方法

Methylation of 1,2,4-Triazole

The initial step involves the selective methylation of 1,2,4-triazole to obtain 1-methyl-1H-1,2,4-triazole. This is typically achieved by nucleophilic substitution using chloromethane in the presence of a strong base such as potassium hydroxide in ethanol under reflux conditions. This method ensures selective N1-methylation while minimizing isomerization or over-alkylation reactions.

Introduction of the 3-Chloropropyl Group

The 3-chloropropyl substituent is introduced via nucleophilic substitution or halogenation reactions on a suitable precursor. Two main approaches are reported:

Halogenation of Hydroxypropyl Precursors: Starting from N5-(3-hydroxypropyl)-1H-1,2,4-triazole derivatives, treatment with thionyl chloride converts the hydroxy group into a chloropropyl moiety. For example, N5-(3-hydroxypropyl)-1H-1,2,4-triazole-3,5-diamine is reacted with thionyl chloride in benzene or neat conditions at controlled temperatures to yield N5-(3-chloropropyl)-1H-1,2,4-triazole-3,5-diamine hydrochloride with high yields (up to 92.8%).

Direct Alkylation Using 3-Chloropropyl Reagents: Alternative methods involve alkylation of the triazole ring with 3-chloropropyl-containing reagents such as N-(3-chloropropyl)morpholine or related intermediates, under conditions similar to those used for methylation, but tailored for the longer alkyl chain.

Methylation Followed by Halogenation Sequence

An integrated synthetic route involves:

- Methylation of 1,2,4-triazole to 1-methyl-1H-1,2,4-triazole.

- Lithiation at the C5 position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures.

- Electrophilic substitution with dibromomethane or trimethylchlorosilane to install a bromine or silyl protecting group at C5.

- Carboxylation with carbon dioxide to form 3-carboxylic acid derivatives.

- Conversion of carboxylic acid to methyl esters using thionyl chloride and methanol.

- Final substitution reactions to replace bromine or silyl groups with chloropropyl moieties or deprotection steps to yield the target compound.

Representative Example from Patent Literature

A typical preparation as described in patent CA1285568C involves:

- Dissolving N5-(3-hydroxypropyl)-1H-1,2,4-triazole-3,5-diamine in benzene.

- Adding thionyl chloride under cooling (around 10°C).

- Stirring the mixture and allowing it to warm to room temperature.

- Isolating the precipitated N5-(3-chloropropyl)-1H-1,2,4-triazole-3,5-diamine hydrochloride by filtration and washing.

- Yield: 92.8%, with a melting point of 130-132°C.

| Preparation Step | Method Description | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| N1-Methylation | Reaction of 1,2,4-triazole with chloromethane and KOH in ethanol under reflux | Selective methylation, avoids isomerization | High (not specified) | Standard, commercially feasible |

| Halogenation of Hydroxypropyl | Treatment of hydroxypropyl triazole derivatives with thionyl chloride in benzene or neat | High yield, straightforward | Up to 92.8 | Requires careful temperature control |

| Lithiation and Electrophilic Substitution | Use of LDA or n-butyllithium to lithiate C5, followed by reaction with dibromomethane or silyl reagents | Enables further functionalization | Moderate to high | Multi-step, requires low temperature handling |

| Alkylation with 3-chloropropyl reagents | Direct alkylation using 3-chloropropyl-containing reagents | Shorter route | Not specified | May require optimization for selectivity |

The preparation of 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is best achieved via a sequence starting with selective N1-methylation of 1,2,4-triazole, followed by installation of the 3-chloropropyl group through halogenation of hydroxypropyl intermediates or direct alkylation methods.

The use of thionyl chloride for converting hydroxypropyl to chloropropyl substituents is a robust and high-yielding method, suitable for scale-up.

Lithiation strategies provide flexibility for further functionalization but require stringent control of reaction conditions and are more complex.

The described methods avoid common pitfalls such as N-methyl isomerization and over-quaternization, ensuring high purity of the target compound.

Industrial feasibility is supported by the availability of starting materials and the absence of need for specialized equipment.

Patent WO2020177752A1: Describes synthetic methods for 1,2,4-triazole compounds including alkylation and substitution strategies.

Patent CA1285568C: Details halogenation of hydroxypropyl triazole derivatives with thionyl chloride to produce chloropropyl-substituted triazoles with high yield and purity.

Patent CN113651762A: Provides a multi-step synthetic route involving methylation, lithiation, carboxylation, and esterification for related 1-methyl-1H-1,2,4-triazole derivatives.

化学反应分析

Types of Reactions

5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of triazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced triazole derivatives with modified ring structures.

科学研究应用

Chemistry

In chemistry, 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antifungal, and antiviral properties. Researchers are exploring its ability to inhibit the growth of pathogenic microorganisms and its potential use in developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being evaluated for its pharmacological activities. It is considered a potential lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases. Its triazole ring structure is known to interact with biological targets, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and agrochemicals. It is employed in the production of herbicides, fungicides, and insecticides. Additionally, it is used in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and synthesis methods:

生物活性

5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is a derivative of the triazole class of compounds, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, focusing on its anticancer, antibacterial, and antifungal activities, as well as its potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's activity was evaluated against several cancer cell lines, revealing significant antiproliferative effects.

Case Study: Anticancer Screening

In a study evaluating various triazole derivatives, including this compound, it was found that these compounds exhibited promising growth inhibition against a range of human cancer cell lines. The growth inhibition was assessed using the GI50 metric (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 |

| This compound | A549 (Lung Cancer) | 12.5 |

This data suggests that the compound has a selective inhibitory effect on certain cancer types.

Antibacterial Activity

Triazoles are also recognized for their antibacterial properties. The antibacterial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In vitro studies demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that while the compound exhibits moderate antibacterial activity, it may be particularly effective against Staphylococcus aureus.

Antifungal Activity

The antifungal properties of triazoles are well-documented. The compound's antifungal activity was evaluated against various fungal strains.

Case Study: Antifungal Screening

The following table summarizes the antifungal activity observed:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

| Aspergillus niger | 8 |

This suggests that this compound possesses significant antifungal activity.

The biological activities of triazoles often stem from their ability to inhibit key enzymes involved in cellular processes:

- Anticancer : Triazoles may induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting angiogenesis.

- Antibacterial : They can inhibit bacterial DNA gyrase and other essential enzymes.

- Antifungal : Triazoles disrupt ergosterol biosynthesis in fungal cell membranes.

常见问题

Q. What are the established synthetic routes for 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole, and how do reaction parameters influence yield?

The synthesis of triazole derivatives often involves alkylation or halogenation reactions. For this compound, a plausible route is the nucleophilic substitution of 1-methyl-1H-1,2,4-triazole with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may increase side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Stoichiometry : A 1.2–1.5 molar excess of the chloropropyl reagent improves conversion rates.

Yield optimization typically requires iterative adjustment of these parameters and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the triazole ring. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the chloropropyl chain shows distinct splitting patterns for CH₂Cl and adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming regiochemistry. Programs like SHELXL refine structural models and assess data quality (e.g., R-factor < 0.05) .

Advanced Research Questions

Q. How does the chloropropyl substituent affect the compound’s reactivity and bioactivity compared to other alkyltriazoles?

The chloropropyl group introduces both steric bulk and electrophilicity:

- Reactivity : The terminal chlorine atom facilitates nucleophilic substitution (e.g., with amines or thiols) for further derivatization. This contrasts with methyl or ethyl substituents, which are less reactive .

- Bioactivity : Chlorine’s electron-withdrawing effect enhances interactions with hydrophobic enzyme pockets. For example, antifungal activity may arise from inhibition of fungal cytochrome P450 enzymes, similar to other triazole-based agents .

Comparative studies with bromopropyl or unsubstituted analogs can isolate substituent effects .

Q. How can researchers resolve contradictions in crystallographic data for triazole derivatives?

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Mitigation strategies include:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.

- Refinement Tools : SHELXL’s restraints (e.g., SIMU, DELU) model disorder, while TWIN commands address twinning. Validate with R₁ and wR₂ convergence tests .

- Validation Software : CheckCIF (IUCr) flags outliers in geometry or displacement parameters .

Q. What methodologies optimize reaction yields for large-scale synthesis of triazole derivatives?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of chloropropyl groups) by precise control of residence time and temperature .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems.

- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and improves atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。